N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a benzofuran moiety, and a methoxybenzyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile.
Coupling of the Fragments: The final step involves coupling the pyrazole and benzofuran fragments through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A similar compound with a pyrazole ring and methoxybenzyl group.
1-(4-Methoxybenzyl)piperazine: Used as a pharmaceutical intermediate.
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Investigated for its potential in Alzheimer’s disease.
Uniqueness
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a pyrazole ring, benzofuran moiety, and methoxybenzyl group, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-17-5-3-4-6-18(17)27-20(14)21(25)23-19-11-12-22-24(19)13-15-7-9-16(26-2)10-8-15/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
DBZJAGMARWDSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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